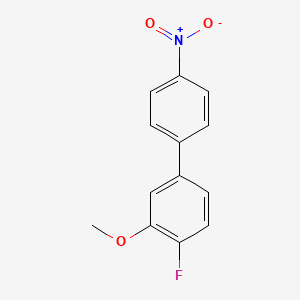

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene involves various strategies. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which are structurally related, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another related compound, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, was synthesized and its structure was determined to have planar and parallel benzaldehyde and nitroaniline fragments . Additionally, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was performed by different methods, including direct fluorination and fluorodenitration, leading to various substituted benzenes .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene has been extensively studied. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate revealed a perpendicular arrangement between the fluoro-substituted benzene ring and the benzo[h]chromene ring system . Similarly, the structure of (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene showed a significant dihedral angle between the 4-fluorophenyl ring and the nitro-substituted benzene ring .

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitro substituted benzene compounds has been explored in various studies. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene underwent nucleophilic aromatic substitution with different nucleophiles, resulting in novel disubstituted benzenes . The synthesis of 3-Fluoro-4-NitroPhenol from 2,4-difluoronitrobenzene involved methoxylation and demethylation, with the reaction conditions optimized for maximum yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene are characterized by their molecular interactions and crystal packing. For example, the crystal packing of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate is stabilized by N-H...O and N-H...F hydrogen bonds, as well as C-H...π interactions . The crystal structure of (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene is further stabilized by C-H...O hydrogen bonds and various π interactions .

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveal intricate crystal structures and interactions. These compounds exhibit planar and non-planar molecular fragments, highlighting their potential for diverse molecular interactions and applications in materials science (Clegg et al., 1999).

Synthesis and Chemical Transformation

The synthesis processes of related fluorinated and nitro-substituted compounds offer insights into chemical transformations and the influence of different substituents on reaction outcomes. For instance, studies on the methanolysis and cyclization of specific thioureas hint at the nuanced impact of fluorine in chemical synthesis, which could be relevant for designing new synthetic pathways for related compounds (Sedlák et al., 2001).

Antimicrobial Activity

Fluorinated and nitro-substituted compounds have been evaluated for their antimicrobial properties. For example, certain derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications of 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene in developing new antimicrobial agents (Liaras et al., 2011).

Molecular Electronics and Photonics

Research on fluorinated liquid crystals and their electronic transitions, absorption wavelength, and stability under UV light indicates potential applications in molecular electronics and photonics. The unique properties of these materials, such as enhanced UV stability, could inform the design and development of new materials for electronic and photonic devices (Praveen & Ojha, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.

Propiedades

IUPAC Name |

1-fluoro-2-methoxy-4-(4-nitrophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWAZQYGNNULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613466 |

Source

|

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene | |

CAS RN |

67531-78-6 |

Source

|

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)